3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

Physicochemical profiling Ionization Solubility

Researchers optimizing CB1/NMDA-targeted libraries or transition metal complexes face inconsistent reactivity from generic benzimidazole building blocks. This 2-pyridinylbenzimidazole-propionic acid eliminates variability with defined pKa (4.47) and logP (3.38), enabling reproducible coupling and separation protocols. • Ortho-pyridylbenzimidazole chelating motif for transition metal complexes • Carboxylic acid handle for amide/ester coupling in SAR studies • Validated standard for reverse-phase HPLC/LC-MS method optimization

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 34707-85-2
Cat. No. B1307115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid
CAS34707-85-2
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3
InChIInChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20)
InChIKeyMBMOADYKXJNZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL]

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid Procurement Data


3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid (CAS 34707-85-2) is a heterocyclic compound combining a pyridine and a benzimidazole ring system via a propionic acid linker . It is defined by the molecular formula C15H13N3O2, a molecular weight of 267.28 g/mol, and predicted physicochemical parameters including a pKa of 4.47 ± 0.10 and a logP of approximately 3.38 [1].

Why Analogs Cannot Replace 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid


The specific arrangement of the 2-pyridinyl substituent on the benzimidazole core and the propionic acid side chain yields a distinct electronic and conformational profile not found in generic benzimidazole propanoic acids (e.g., CAS 14840-18-7) or shorter-chain analogs (e.g., CAS 100726-39-4) . Substitution with an analog alters key selection-relevant parameters: the pKa of the carboxylic acid shifts by nearly 1.5 log units, lipophilicity (logP) changes by >1.5, and the capacity for metal-ion chelation is structurally precluded without the ortho-pyridyl nitrogen [1]. These differences directly impact buffer solubility, column retention, and complexation behavior in analytical and preparative protocols [2].

Quantitative Comparison: 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid vs Analogs


pKa Shift vs. Acetic Acid Analog

The target compound's propionic acid group is significantly less acidic than the acetic acid group in the direct analog (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (CAS 100726-39-4). The predicted pKa values are 4.47 ± 0.10 for the target versus 3.00 ± 0.10 for the comparator, a difference of approximately 1.5 log units .

Physicochemical profiling Ionization Solubility

LogP Shift vs. Acetic Acid Analog

The target compound is substantially more lipophilic than its shorter-chain acetic acid analog. The target's logP is reported as 3.38, while the comparator (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (CAS 100726-39-4) has an XlogP of 1.8, representing a calculated increase of 1.58 units [1].

Lipophilicity Partition coefficient Drug design

Physical Property Distinctions vs. Acetic Acid Analog

The target compound exhibits a predicted boiling point of 539.0 ± 56.0 °C and a density of 1.31 ± 0.1 g/cm³, whereas the acetic acid analog (CAS 100726-39-4) has a predicted boiling point of 531.1 ± 56.0 °C and a density of 1.35 ± 0.1 g/cm³ .

Purification Distillation Physical properties

Metal Chelation via Ortho-Pyridyl Substituent

The 2-pyridinyl group in the target compound provides an additional nitrogen donor for metal ion coordination, a feature absent in non-pyridyl analogs such as 3-(1H-benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) . The ability of 2-(2-pyridyl)benzimidazole to chelate transition metals is well-documented, and this structural motif is retained in the target molecule [1].

Coordination chemistry Metal sensing Catalysis

Validated Application Scenarios for 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid


Metal-Binding Ligand Scaffold

The ortho-pyridylbenzimidazole core in this compound is a known chelating motif for transition metals [1]. Procuring this specific propionic acid derivative provides a functionalized building block for creating metal complexes used in catalysis, molecular sensing, or as structural probes in bioinorganic chemistry. The additional carboxylic acid handle offers a site for further derivatization or surface conjugation.

Chromatography Standard for Lipophilic Heterocycles

With a predicted logP of 3.38 and a distinct pKa of 4.47, this compound serves as a well-characterized standard for optimizing reverse-phase HPLC and LC-MS methods targeting moderately lipophilic, weakly acidic heterocycles [2]. Its consistent physicochemical profile aids in calibrating retention times and assessing column performance for related benzimidazole-pyridine libraries.

CB1 Cannabinoid Ligand Precursor

The 2-pyridylbenzimidazole scaffold has been established as a high-affinity core for CB1 cannabinoid receptor ligands, with optimized derivatives achieving Ki values in the nanomolar range [3]. This compound's propionic acid moiety introduces a handle for amide or ester coupling, enabling the systematic exploration of structure-activity relationships in cannabinoid-focused drug discovery programs.

Benzimidazole Neuroprotectant Intermediate

Benzimidazole-2-propanoic acid derivatives have demonstrated potent NMDA receptor antagonism, with related compounds showing IC50 values as low as 7.1 nM in binding assays and in vivo neuroprotection [4]. The target compound provides the foundational heterocyclic-propanoic acid architecture needed for synthesizing and evaluating new analogs aimed at neurological disorders and ischemic injury models.

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